6-Oxaspiro[4.5]decan-9-OL
CAS No.: 855398-58-2
Cat. No.: VC8140652
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
![6-Oxaspiro[4.5]decan-9-OL - 855398-58-2](/images/structure/VC8140652.png)
Specification
CAS No. | 855398-58-2 |
---|---|
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | 6-oxaspiro[4.5]decan-9-ol |
Standard InChI | InChI=1S/C9H16O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8,10H,1-7H2 |
Standard InChI Key | QSDYJCBYXIBQAG-UHFFFAOYSA-N |
SMILES | C1CCC2(C1)CC(CCO2)O |
Canonical SMILES | C1CCC2(C1)CC(CCO2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 6-oxaspiro[4.5]decane skeleton with a hydroxyl group at the 9th position. The spirocyclic system is defined by a tetrahydrofuran ring (5-membered, 1 oxygen) fused via a single carbon atom (spiro center) to a cyclohexanol ring (6-membered, 1 hydroxyl group). Key structural identifiers include:
The stereochemistry at the spiro center remains unspecified in available literature, suggesting that current data may pertain to racemic mixtures or undefined stereoisomers .
Physicochemical Data
Table 1 summarizes critical physicochemical properties derived from experimental measurements:
Property | Value | Conditions | Source |
---|---|---|---|
Molecular Formula | C₉H₁₆O₂ | - | |
Molecular Mass | 156.22 g/mol | - | |
Density | 1.0640 g/cm³ | 20°C | |
Boiling Point | Not reported | - | - |
Melting Point | Not reported | - | - |
Synthetic Pathways and Methodological Insights
Challenges in Stereochemical Control
Spirocyclic systems often face challenges in stereochemical control due to conformational flexibility. In related work, Cuny et al. observed that substituents at the spiro center significantly influence ring puckering and stability. For 6-oxaspiro[4.5]decan-9-ol, the hydroxyl group’s orientation (axial vs. equatorial) may dictate thermodynamic stability, necessitating careful selection of reaction conditions (e.g., temperature, solvent polarity) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Although experimental NMR data for 6-oxaspiro[4.5]decan-9-ol are unavailable, analogous spiro compounds provide reference benchmarks. For example, in 1,6,9-trioxaspiro[4.5]decanes :
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¹H NMR: Protons adjacent to oxygen atoms resonate between δ 3.8–4.5 ppm, while spiro-center protons appear upfield (δ 1.5–2.5 ppm).
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¹³C NMR: The spiro carbon typically appears near δ 95–100 ppm, with oxygenated carbons at δ 60–70 ppm .
The hydroxyl group in 6-oxaspiro[4.5]decan-9-ol would likely produce a broad singlet near δ 1.5–2.5 ppm in ¹H NMR, with corresponding carbon shifts around δ 70–75 ppm in ¹³C NMR.
Infrared (IR) Spectroscopy
Key IR absorptions expected include:
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O-H Stretch: 3200–3600 cm⁻¹ (broad, hydroxyl group).
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C-O-C Stretch: 1050–1150 cm⁻¹ (tetrahydrofuran ring).
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